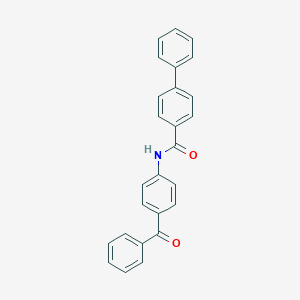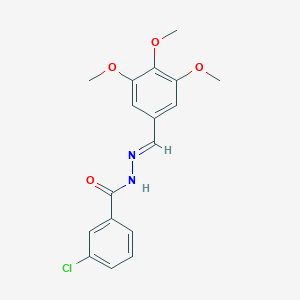
N-(4-benzoylphenyl)-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzoylphenyl)-4-phenylbenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a biphenylcarboxamide moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-4-phenylbenzamide typically involves the amidation of 4-aminobenzophenone with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N-(4-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-benzoylphenyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its photoreactive properties.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and nanomaterials.
作用机制
The mechanism of action of N-(4-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of photoreactive applications, the compound absorbs light energy and undergoes a photochemical reaction, leading to the formation of reactive intermediates that can covalently modify target molecules.
相似化合物的比较
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Known for its lipid-lowering properties and potential therapeutic applications in hyperlipidemia.
N-(4-Benzoylphenyl)-1H-Indole-2-Carboxamide: Studied for its effects on gene expression and potential use in treating cardiovascular diseases.
Pyrazoline Derivatives: These compounds share similar photoreactive properties and are used in various pharmaceutical and industrial applications.
Uniqueness
N-(4-benzoylphenyl)-4-phenylbenzamide stands out due to its unique combination of a benzoyl group and a biphenylcarboxamide moiety, which imparts distinct chemical reactivity and photoreactive properties. This makes it a valuable compound for research in photochemistry and materials science.
属性
分子式 |
C26H19NO2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-(4-benzoylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C26H19NO2/c28-25(21-9-5-2-6-10-21)22-15-17-24(18-16-22)27-26(29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-18H,(H,27,29) |
InChI 键 |
GGIKJLZDFDWKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B326160.png)

![3-[(4-Methoxybenzylidene)amino]benzamide](/img/structure/B326166.png)




![4-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326173.png)
![1-[1,1'-Biphenyl]-4-ylethanone {2-nitrophenyl}hydrazone](/img/structure/B326176.png)
![N-(4-{[2-(3-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B326177.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326181.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326182.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326183.png)
![4-({2-bromo-4-nitrophenyl}diazenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326184.png)
